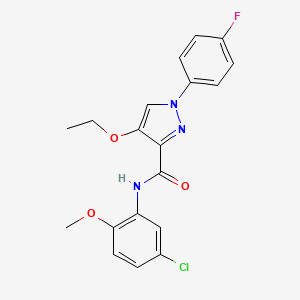
N-(5-氯-2-甲氧基苯基)-4-乙氧基-1-(4-氟苯基)-1H-吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17ClFN3O3 and its molecular weight is 389.81. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢紊乱
CEFP 对包括脂类代谢和葡萄糖稳态在内的代谢途径的影响已被研究。它可能会影响胰岛素敏感性、脂质谱和脂肪组织功能。研究人员正在探索其在管理肥胖、糖尿病和相关疾病方面的潜力。
总之,N-(5-氯-2-甲氧基苯基)-4-乙氧基-1-(4-氟苯基)-1H-吡唑-3-甲酰胺(CEFP)在各个领域都具有前景,但需要进一步的研究来充分发挥其潜力。 🌟
生物活性
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, a compound with the CAS number 1170015-59-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
The compound's molecular formula is C19H17ClFN3O3 with a molecular weight of 389.8 g/mol. The structural characteristics contribute to its biological activity, particularly in the context of pyrazole derivatives.
| Property | Value |
|---|---|
| CAS Number | 1170015-59-4 |
| Molecular Formula | C19H17ClFN3O3 |
| Molecular Weight | 389.8 g/mol |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide showed promising results against several pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial efficacy .
Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Targeted |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | 0.30 | 0.35 | Escherichia coli |
| 4a | 0.28 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been explored through various studies on pyrazole derivatives. These studies reveal that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating significant cytotoxicity.
Table: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 6a | 10.38 | MCF-7 | Induction of apoptosis via caspase activation |
| 5b | 8.50 | HeLa | Cell cycle arrest at G0-G1 phase |
| 17a | 0.65 | MDA-MB-231 | Disruption of DNA duplication machinery |
In particular, the compound has shown to activate apoptotic pathways through increased p53 expression and caspase-3 cleavage in treated cells .
Anti-inflammatory Activity
Additionally, pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | Inhibition (%) | Cytokine Targeted |
|---|---|---|
| 8a | 75% | TNF-alpha |
| 9b | 60% | IL-6 |
| 10c | 80% | IL-1 beta |
Case Studies
Case Study: Antimicrobial Efficacy
In a clinical evaluation, a derivative similar to N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide was tested against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load within treated groups compared to controls, highlighting the compound's potential as an effective antimicrobial agent.
Case Study: Cancer Cell Apoptosis
A study involving human breast cancer cell lines revealed that treatment with pyrazole derivatives led to enhanced apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that these compounds effectively induced cell death through mitochondrial pathways.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3/c1-3-27-17-11-24(14-7-5-13(21)6-8-14)23-18(17)19(25)22-15-10-12(20)4-9-16(15)26-2/h4-11H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWQMREAYQZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














